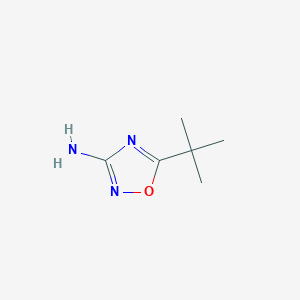

5-Tert-butyl-1,2,4-oxadiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Tert-butyl-1,2,4-oxadiazol-3-amine is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry. The tert-butyl group attached to the oxadiazole ring can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the functionalization of precursor molecules through various chemical reactions. For instance, the tert-butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes has been reported, which proceeds via a biradical reaction intermediate and involves multiple sp2 C-H bond functionalizations . Similarly, the synthesis of related compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been achieved through reduction reactions and characterized by single-crystal X-ray diffraction . These methods highlight the versatility of synthetic approaches for tert-butyl-substituted oxadiazoles.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group, with specific lattice parameters and exhibiting intermolecular hydrogen bonds and π-interactions . These structural features can significantly affect the compound's stability and reactivity.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives with various reagents can lead to the formation of different products. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome and yield of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, with the structures inferred from NMR spectroscopy and supported by semi-empirical and ab initio calculations . These studies provide insights into the stable molecular conformations and potential reactivity patterns of the compounds.

科学的研究の応用

Synthesis and Antitumor Activity :

- Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized. These compounds demonstrated significant antitumor activity against a panel of 11 cell lines in vitro, with compound 7 showing potent efficacy (Maftei et al., 2013).

Fluorescence Properties :

- The synthesis and characterization of 1,3,4-oxadiazole derivatives revealed their unique fluorescence properties. These compounds displayed significant single-photon and two-photon excited fluorescence, making them potential candidates for applications in fluorescence technologies (Huang Wei, 2007).

Chemical Synthesis and Reactions :

- Research on new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives emphasized their biological significance and diverse chemical reactivity, indicating potential for further exploration in medicinal chemistry (Salama, 2020).

Photochemistry and Synthesis :

- The photochemistry of some 1,2,4-oxadiazole derivatives was explored, providing insights into the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, useful for various chemical applications (Pace et al., 2004).

Antiviral and Insecticidal Activity :

- New 1-tert-butyl-5-amino-4-pyrazole bioxadiazole sulfide derivatives containing a 1,3,4-oxadiazole moiety were synthesized and found to exhibit excellent protective activity against Tobacco Mosaic Virus (TMV) and certain insecticidal activity (Yang et al., 2020).

Antioxidant Activity :

- Synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was undertaken, with these compounds showing significant antioxidant properties in assays, highlighting their potential in oxidative stress-related applications (Shakir et al., 2014).

Safety And Hazards

特性

IUPAC Name |

5-tert-butyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGOKAONCMZCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,2,4-oxadiazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。